molecular formula C18H15N5O2 B2684631 3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034251-87-9

3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2684631
CAS No.: 2034251-87-9
M. Wt: 333.351
InChI Key: SKXPKQWNULQDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a synthetic drug compound that belongs to the family of indole-based amides. Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . A [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The structure of the compound “this compound” would be complex due to the presence of multiple functional groups and rings.


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions due to the presence of the indole nucleus. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . The specific reactions that “this compound” would undergo are not mentioned in the available resources.

Scientific Research Applications

Synthesis and Reactivity

Research by Abdallah (2007) explored the synthesis and reactivity of compounds structurally related to 3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, showcasing their potential in creating a variety of heterocyclic compounds, a key area of interest in medicinal chemistry and materials science. This study demonstrates the versatility of such compounds in synthesizing pyrazole-4-carbonitrile and indolylpyridine derivatives, which could have implications for the development of new materials and pharmaceuticals (Abdallah, 2007).

Molecular Structure and Docking Studies

In 2019, Venkateshan et al. conducted a study focusing on the crystal structure, Hirshfeld surface analysis, DFT calculations, and molecular docking studies of pyridine derivatives, highlighting their potential as inhibitors of NAMPT. This approach is critical in drug discovery, offering insights into the binding affinities and interactions of novel compounds with biological targets. Such studies are essential for understanding the molecular basis of compound efficacy and for the rational design of drugs with improved activity and specificity (Venkateshan et al., 2019).

Heterocyclic Chemistry

Compounds with structures similar to this compound are central to the study of heterocyclic chemistry, as evidenced by the work of Dawood, Ragab, and Mohamed (2009). Their research into the synthesis of new indolizine and pyrrolo[1,2-a]quinoline derivatives via nitrogen ylides showcases the importance of such compounds in developing new chemical entities with potential applications ranging from pharmacological agents to materials science (Dawood et al., 2009).

Potential Inhibitors and Antimicrobial Activity

A study by Elewa et al. (2021) on the synthesis, characterization, antimicrobial activities, and anticancer properties of new pyridines from a compound structurally related to this compound underscores the potential therapeutic applications of these molecules. Their research demonstrates how modifications to the chemical structure can yield compounds with significant biological activities, offering a pathway for the development of new antimicrobial and anticancer drugs (Elewa et al., 2021).

Safety and Hazards

The safety and hazards associated with “3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” are not specified in the available resources. It’s important to note that this compound is not intended for human or veterinary use and is for research use only.

Future Directions

The future directions for “3-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . The development of novel methods of synthesis and the construction of various scaffolds of indole for screening different pharmacological activities could also be areas of future research .

Properties

IUPAC Name

3-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c19-10-16-17(21-7-6-20-16)25-13-5-8-23(11-13)18(24)15-9-12-3-1-2-4-14(12)22-15/h1-4,6-7,9,13,22H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXPKQWNULQDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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